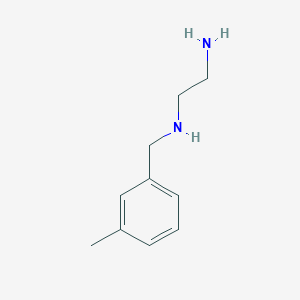

N-(3-Methylbenzyl)ethane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Methylbenzyl)ethane-1,2-diamine: is an organic compound with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol It is a diamine derivative, characterized by the presence of a benzyl group substituted with a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methylbenzyl)ethane-1,2-diamine typically involves the reaction of 3-methylbenzyl chloride with ethane-1,2-diamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Anhydrous ethanol or methanol

Reaction Time: 12-24 hours

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methylbenzyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; temperatures ranging from 0°C to 50°C.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like tetrahydrofuran; temperatures ranging from -20°C to room temperature.

Substitution: Alkyl halides, acyl chlorides; organic solvents like dichloromethane; room temperature to 60°C.

Major Products:

Oxidation: Amine oxides, nitroso compounds.

Reduction: Secondary or tertiary amines.

Substitution: N-substituted derivatives.

Scientific Research Applications

N-(3-Methylbenzyl)ethane-1,2-diamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of N-(3-Methylbenzyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include:

Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Receptor Binding: It can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

N-Benzylethane-1,2-diamine: Lacks the methyl group on the benzyl ring, resulting in different chemical properties and reactivity.

N-(4-Methylbenzyl)ethane-1,2-diamine: The methyl group is positioned at the fourth position on the benzyl ring, leading to variations in steric and electronic effects.

Uniqueness: N-(3-Methylbenzyl)ethane-1,2-diamine is unique due to the specific positioning of the methyl group on the benzyl ring, which influences its chemical reactivity and interaction with molecular targets. This structural feature can result in distinct biological activities and applications compared to its analogs.

Biological Activity

N-(3-Methylbenzyl)ethane-1,2-diamine is a vicinal diamine characterized by its two amine groups and a three-methylbenzyl substituent. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

- Molecular Formula : C10H16N2

- Molecular Weight : 164.25 g/mol

The structure of this compound includes an ethane backbone with amine groups on adjacent carbon atoms. The presence of the aromatic ring enhances its stability and reactivity.

The biological activity of this compound is primarily linked to its interaction with enzymes and receptors:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their catalytic activity. This property is crucial for its potential therapeutic uses.

- Receptor Binding : this compound may modulate signal transduction pathways by interacting with cell surface receptors, influencing cellular responses.

Biological Applications

This compound has been explored for various applications:

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Benzylethane-1,2-diamine | C10H14N2 | Lacks methyl group on benzyl ring |

| N-(4-Methylbenzyl)ethane-1,2-diamine | C10H16N2 | Methyl group at para position |

| Ethylenediamine | C2H8N2 | Simplest diamine; widely used as a building block |

| N,N'-Bis(3-methylbenzyl)ethylenediamine | C16H24N4 | Contains two 3-methylbenzyl groups |

Case Studies and Research Findings

While specific case studies on this compound are sparse, related research highlights its potential:

- Enzyme Inhibition Studies : Investigations have shown that compounds with similar structures can effectively inhibit enzymes involved in metabolic pathways. This suggests that this compound may exhibit similar properties.

- Ligand Interactions : Research indicates that diamines can serve as effective ligands in biochemical assays, providing insights into their binding affinities and interactions with various targets .

- Toxicity and Safety Assessments : General safety assessments related to aromatic amines indicate potential hazards; however, specific toxicity data for this compound remains limited.

Properties

IUPAC Name |

N'-[(3-methylphenyl)methyl]ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-9-3-2-4-10(7-9)8-12-6-5-11/h2-4,7,12H,5-6,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBLZFZHJHWCFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608592 |

Source

|

| Record name | N~1~-[(3-Methylphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953072-18-9 |

Source

|

| Record name | N~1~-[(3-Methylphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.